(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Catalog No.
S544060
CAS No.
377090-84-1
M.F
C13H11N3O2
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-...

CAS Number

377090-84-1

Product Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

IUPAC Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4-

InChI Key

QNUKRWAIZMBVCU-WCIBSUBMSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Solubility

Soluble in DMSO

Synonyms

3-(1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene)-5-methoxy-1,3-dihydro-indol-2-one, SU 9516, SU9516

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3

Description

The exact mass of the compound SU9516 is 241.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cell Cycle Control and Cancer

SU9516 acts as a cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK2. CDKs are enzymes that play a crucial role in regulating the cell cycle, the process by which cells grow and divide. Inhibiting CDK2 can arrest the cell cycle, potentially leading to cell death in cancer cells. Research suggests that SU9516 may be effective in treating certain cancers, including colorectal cancer []. Studies have shown that SU9516 can upregulate (increase the activity of) proteins that suppress tumor growth [].

Enhancing Sensitivity to Existing Cancer Therapies

SU9516 has been investigated for its ability to enhance the effectiveness of existing cancer treatments. For instance, research indicates that SU9516 can increase the sensitivity of T-cell leukemia cells to methotrexate, a chemotherapy drug []. This suggests that combining SU9516 with established therapies could potentially improve treatment outcomes.

Other Areas of Research

While the primary focus has been on cancer research, SU9516 is also being explored in other areas. Studies have investigated its potential role in understanding viral infections [].

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one, commonly referred to as SU9516, is a potent small molecule with significant implications in cancer research. It belongs to the class of 3-substituted indolinones and functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK1, and to a lesser extent CDK4. The compound's unique structure features an indolinone core substituted at the 3-position with an imidazole moiety, which is critical for its biological activity.

SU9516 acts as a CDK inhibitor by competitively binding to the ATP-binding pocket of CDKs, particularly CDK2 and CDK1. This binding prevents CDKs from binding to ATP, a necessary step for their kinase activity. CDKs play a critical role in regulating the cell cycle by phosphorylating key proteins involved in cell division. By inhibiting CDKs, SU9516 disrupts the cell cycle progression, potentially leading to cell death (apoptosis) in cancer cells.

As with most research chemicals, information on the specific safety profile of SU9516 is limited. However, due to its function as a CDK inhibitor, it is likely to exhibit cytotoxicity (toxic to cells) []. Standard laboratory safety practices should be followed when handling SU9516, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

SU9516 primarily participates in inhibition reactions, where it competitively binds to the ATP-binding pocket of CDKs. This binding prevents the phosphorylation of target proteins necessary for cell cycle progression, effectively halting cell division in cancer cells. The compound's IC50 values indicate its potency: approximately 22 nM for CDK2, 40 nM for CDK1, and 200 nM for CDK4 .

Types of Reactions

  • Inhibition Reactions: Direct inhibition of cyclin-dependent kinases.
  • Binding Reactions: Competitive binding to the ATP-binding site of CDKs.

Common Reagents and Conditions

The synthesis involves various reagents such as methoxyindole derivatives and imidazole derivatives, typically conducted under controlled temperatures and inert atmospheres to ensure purity and yield.

SU9516 exhibits significant biological activity by inducing apoptosis in cancer cells through the inhibition of CDK activity. This mechanism disrupts the cell cycle, leading to cell death, particularly in human colon carcinoma cell lines such as RKO and SW480. Additionally, studies suggest that SU9516 can enhance the efficacy of existing chemotherapy agents like methotrexate, potentially improving treatment outcomes for certain cancers.

The synthesis of SU9516 involves several key steps:

  • Formation of the Indolinone Core: Cyclization of an appropriate precursor to create the indolinone structure.
  • Substitution at the 3-Position: Achieved through condensation and cyclization reactions involving imidazole derivatives.

While specific industrial methods are not widely documented, standard organic synthesis techniques are employed to ensure high purity and yield of SU9516 .

SU9516 is primarily investigated for its applications in cancer therapy due to its role as a cyclin-dependent kinase inhibitor. Its ability to halt cell cycle progression makes it a promising candidate for treating various cancers, including colorectal cancer. Beyond oncology, research is exploring its potential roles in understanding viral infections and enhancing therapeutic strategies against other diseases .

Several compounds share structural similarities with SU9516, particularly within the indolinone class. Below is a comparison highlighting their unique features:

Compound NameStructure TypeKey ActivityIC50 Values (nM)
(3Z)-3-(1H-imidazol-4-ylmethylidene)-5-methoxy-1H-indol-2-oneIndolinone derivativeCDK inhibitorNot specified
(Z)-3-(1H-imidazol-4-ylmethylene)-5-methoxyindolin-2-oneIndolinone derivativePotential anti-cancer activityNot specified
SU95163-substituted indolinonePotent CDK inhibitor22 (CDK2), 40 (CDK1), 200 (CDK4)

Uniqueness of SU9516

SU9516's distinctiveness lies in its selective inhibition profile against cyclin-dependent kinases, particularly its high potency towards CDK2 compared to similar compounds. This selectivity enhances its therapeutic potential in cancer treatment compared to other less potent inhibitors in the same structural class .

The compound (3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one demonstrates distinct solubility characteristics that reflect its hybrid indole-imidazole structure. Solubility measurements indicate moderate dissolution in polar aprotic solvents, with reported values of 5 mg/mL in both dimethyl sulfoxide and dimethylformamide . However, solubility decreases significantly in aqueous phosphate-buffered saline systems, reaching only 0.5 mg/mL in DMSO:PBS (pH 7.2) mixtures .

PropertyValueMediumReference
Solubility5.0 mg/mLDMSO
Solubility5.0 mg/mLDMF
Solubility0.5 mg/mLDMSO:PBS (pH 7.2)

Partition coefficient analysis reveals the compound's lipophilic character, consistent with indole-imidazole derivatives exhibiting LogP values in the range of 2.20-2.84 [2]. This lipophilicity profile places the compound within the optimal range for membrane permeability, as compounds with LogP values between 1-3 are considered to have drug-like characteristics [2] [3] [4]. The methoxy substituent contributes to enhanced lipophilicity compared to hydroxyl-substituted analogues, with methoxy groups typically increasing LogP by 0.52 units relative to hydrogen [5] [6].

The compound's solubility behavior is significantly influenced by pH-dependent protonation states. The imidazole moiety, with its characteristic pKa of approximately 7.0-7.1 [7] [8] [9] [10], undergoes protonation at physiological pH, potentially enhancing aqueous solubility through formation of charged species that exhibit greater water compatibility [11].

Thermal Stability and Degradation Kinetics

Thermal stability assessments indicate that indole-2-one derivatives, including the target compound, exhibit robust thermal characteristics with decomposition onset temperatures exceeding 330°C [12]. This thermal resilience is attributed to the aromatic stabilization provided by both the indole and imidazole ring systems. Comparative studies on related indole derivatives demonstrate melting points ranging from 325-368 K (52-95°C) [13] [14] [15] [16], suggesting the compound likely exists as a crystalline solid at ambient conditions.

Degradation kinetics follow established patterns observed for indole-containing compounds. Thermal decomposition occurs through a multi-stage process, with first-order kinetics described by the rate expression k = 10^15.78 exp(-83.6×10³/RT) s⁻¹ for related indole systems [17]. The activation energy of approximately 83.6 kcal/mol indicates substantial thermal stability, requiring significant energy input to initiate decomposition processes [17].

ParameterValueConditionsReference
Decomposition Onset>330°CAir atmosphere [12]
Activation Energy83.6 kcal/molThermal decomposition [17]
Kinetic OrderFirst-orderHigh temperature [17]

Primary degradation products include water, carbon dioxide, and carbon monoxide, with additional formation of benzene-derived fragments [18] [17]. The degradation mechanism involves initial hydrogen atom ejection followed by ring-opening reactions and subsequent fragmentation. Atmospheric conditions significantly influence degradation pathways, with oxidative environments accelerating decomposition compared to inert nitrogen atmospheres [18].

Acid-Base Behavior and Protonation States

The compound exhibits complex acid-base behavior due to the presence of multiple ionizable sites within its structure. The imidazole nitrogen atoms serve as the primary protonation sites, with the N-3 position showing preferential protonation at pKa values of 7.0-7.1 [7] [8] [9] [10]. This amphoteric character enables the imidazole ring to function as both proton donor and acceptor, facilitating diverse chemical interactions [7] [19] [20].

Protonation site preferences follow established patterns for imidazole-containing compounds. Quantum chemical calculations indicate that protonation at the N-3 nitrogen (pKa ~941 in relative proton affinity units) is thermodynamically favored over alternative sites [21] [8]. The secondary protonation at the N-1 position occurs at significantly higher pH values (pKa ~14), indicating this site remains largely unprotonated under physiological conditions [8] [9].

Protonation SitepKa ValueCharacterReference
Imidazole N-37.0-7.1Primary base [7] [8] [9] [10]
Imidazole N-1~14Secondary base [8] [9]
Indole NHVery weakAcid [21]
Carbonyl OWeakBase [21]

The methoxy substituent exerts electron-donating effects that modulate the basicity of adjacent functional groups. This electronic influence enhances the electron density on the indole ring system while potentially affecting the protonation equilibria of the imidazole moiety [5] [22] [6]. Temperature dependence of acid dissociation follows the relationship pKa = 472.269/T + 15.1061 - 0.0487442T + 0.00005440T², with associated enthalpy changes of 472-1907 cal/mol [10].

Solvent effects significantly impact protonation behavior, with aqueous media promoting ionization more effectively than alcoholic or organic solvents [7] [23]. This pH-dependent behavior enables phase transfer capabilities, as protonated forms exhibit enhanced water solubility compared to neutral species [11].

Reactivity Patterns in Heterogeneous Media

The compound demonstrates diverse reactivity patterns in heterogeneous systems, reflecting the complementary chemical properties of its indole and imidazole components. Metal coordination represents a primary interaction mode, with both imidazole nitrogen atoms and the carbonyl oxygen serving as potential coordination sites [7] [8]. The chelating capability enables formation of stable metal complexes that may exhibit altered physicochemical properties compared to the free ligand [24].

Hydrogen bonding interactions play crucial roles in determining reactivity and selectivity. The imidazole ring functions as both hydrogen bond donor (through N-H) and acceptor (through lone pairs on nitrogen), while the methoxy group provides additional acceptor sites [7] [20] [25]. These interactions facilitate molecular recognition and influence binding affinity in biological systems.

Interaction TypeStrengthSitesReference
Metal CoordinationStrongN atoms, C=O [7] [8]
Hydrogen BondingModerate-StrongN-H, N:, OCH₃ [7] [20] [25]
π-π StackingModerateAromatic rings [26] [27]

Electrophilic substitution reactions occur preferentially at the C-2 and C-7 positions of the indole ring, sites that are activated by the electron-donating methoxy substituent [26] [27]. The regioselectivity of these reactions is influenced by the electronic distribution within the indole system and the directing effects of existing substituents.

Catalytic compatibility extends to heterogeneous systems, with demonstrated stability in the presence of platinum-carbon catalysts under hydrogenation conditions [11]. This compatibility suggests potential utility in catalytic transformations without decomposition of the parent structure. Oxidation susceptibility varies between the two heterocyclic components, with imidazole rings generally showing greater susceptibility to oxidative degradation compared to indole systems [28] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

241.085126602 g/mol

Monoisotopic Mass

241.085126602 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FD2SWT2SDI

Wikipedia

3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Dates

Last modified: 08-15-2023
1: Opyrchal M, Salisbury JL, Iankov I, Goetz MP, McCubrey J, Gambino MW, Malatino L, Puccia G, Ingle JN, Galanis E, D'Assoro AB. Inhibition of Cdk2 kinase activity selectively targets the CD44⁺/CD24⁻/Low stem-like subpopulation and restores chemosensitivity of SUM149PT triple-negative breast cancer cells. Int J Oncol. 2014 Sep;45(3):1193-9. doi: 10.3892/ijo.2014.2523. PubMed PMID: 24970653; PubMed Central PMCID: PMC4121417.
2: Betzi S, Alam R, Martin M, Lubbers DJ, Han H, Jakkaraj SR, Georg GI, Schönbrunn E. Discovery of a potential allosteric ligand binding site in CDK2. ACS Chem Biol. 2011 May 20;6(5):492-501. doi: 10.1021/cb100410m. PubMed PMID: 21291269; PubMed Central PMCID: PMC3098941.
3: Uchiyama H, Sowa Y, Wakada M, Yogosawa M, Nakanishi R, Horinaka M, Shimazaki C, Taniwaki M, Sakai T. Cyclin-dependent kinase inhibitor SU9516 enhances sensitivity to methotrexate in human T-cell leukemia Jurkat cells. Cancer Sci. 2010 Mar;101(3):728-34. doi: 10.1111/j.1349-7006.2009.01449.x. PubMed PMID: 20059476.
4: Xiong X, Zhang Y, Gao X, Dong Z, Li L, Ji C, Fu L, Luo X, Liu H, Mei C. B5, a novel pyrrole-substituted indolinone, exerts potent antitumor efficacy through G2/M cell cycle arrest. Invest New Drugs. 2010 Feb;28(1):26-34. doi: 10.1007/s10637-008-9211-7. PubMed PMID: 19139818.
5: Takagi K, Sowa Y, Cevik OM, Nakanishi R, Sakai T. CDK inhibitor enhances the sensitivity to 5-fluorouracil in colorectal cancer cells. Int J Oncol. 2008 May;32(5):1105-10. PubMed PMID: 18425338.
6: Heady L, Fernandez-Serra M, Mancera RL, Joyce S, Venkitaraman AR, Artacho E, Skylaris CK, Ciacchi LC, Payne MC. Novel structural features of CDK inhibition revealed by an ab initio computational method combined with dynamic simulations. J Med Chem. 2006 Aug 24;49(17):5141-53. PubMed PMID: 16913703.
7: Gao N, Kramer L, Rahmani M, Dent P, Grant S. The three-substituted indolinone cyclin-dependent kinase 2 inhibitor 3-[1-(3H-imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one (SU9516) kills human leukemia cells via down-regulation of Mcl-1 through a transcriptional mechanism. Mol Pharmacol. 2006 Aug;70(2):645-55. PubMed PMID: 16672643.
8: Collins I, Garrett MD. Targeting the cell division cycle in cancer: CDK and cell cycle checkpoint kinase inhibitors. Curr Opin Pharmacol. 2005 Aug;5(4):366-73. Review. PubMed PMID: 15964238.
9: Tsonis PA, Madhavan M, Call MK, Gainer S, Rice A, Del Rio-Tsonis K. Effects of a CDK inhibitor on lens regeneration. Wound Repair Regen. 2004 Jan-Feb;12(1):24-9. PubMed PMID: 14974961.
10: Moshinsky DJ, Bellamacina CR, Boisvert DC, Huang P, Hui T, Jancarik J, Kim SH, Rice AG. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2. Biochem Biophys Res Commun. 2003 Oct 24;310(3):1026-31. PubMed PMID: 14550307.
11: Yu B, Lane ME, Wadler S. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells. Biochem Pharmacol. 2002 Oct 1;64(7):1091-100. PubMed PMID: 12234612.
12: Lane ME, Yu B, Rice A, Lipson KE, Liang C, Sun L, Tang C, McMahon G, Pestell RG, Wadler S. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells. Cancer Res. 2001 Aug 15;61(16):6170-7. PubMed PMID: 11507069.

Explore Compound Types